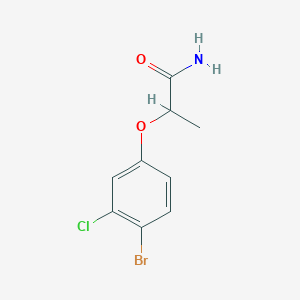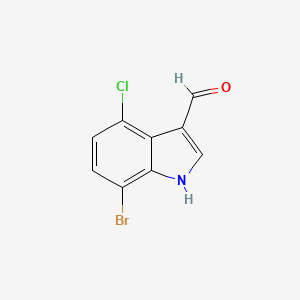![molecular formula C11H9N5S B1449519 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-thiol CAS No. 13925-59-2](/img/structure/B1449519.png)
3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-thiol
Übersicht
Beschreibung
3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol is a useful research compound. Its molecular formula is C11H9N5S and its molecular weight is 243.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung
Die 1,2,3-Triazole, zu denen auch „3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-thiol“ gehört, haben in der Arzneimittelforschung breite Anwendung gefunden . Sie sind Bestandteil essentieller Bausteine wie Aminosäuren und Nukleotide . Viele prominente Arzneimittel mit einem 1,2,3-Triazol-Kern sind auf dem Markt erhältlich .
Organische Synthese
1,2,3-Triazole werden in der organischen Synthese umfassend eingesetzt . Sie weisen eine hohe chemische Stabilität, einen aromatischen Charakter, ein starkes Dipolmoment und Wasserstoffbrückenbindungsbildung auf . Diese Eigenschaften führen dazu, dass das substituierte 1,2,3-Triazol-Motiv strukturell der Amidbindung ähnelt .
Polymerchemie
Im Bereich der Polymerchemie spielen 1,2,3-Triazole eine bedeutende Rolle . Ihre hohe chemische Stabilität und ihr starkes Dipolmoment machen sie ideal für die Herstellung langlebiger und effizienter Polymere .
Supramolekulare Chemie
1,2,3-Triazole werden auch in der supramolekularen Chemie eingesetzt . Ihre Fähigkeit, Wasserstoffbrückenbindungen zu bilden, und ihr starkes Dipolmoment machen sie nützlich bei der Herstellung komplexer molekularer Strukturen .
Biokonjugation
In der Biokonjugation werden 1,2,3-Triazole verwendet, um stabile Verbindungen zwischen zwei Molekülen herzustellen . Dies ist besonders nützlich bei der Herstellung von Biokonjugaten für die Verwendung in der biologischen Forschung und bei der Wirkstoffabgabe .
Chemische Biologie
1,2,3-Triazole werden in der chemischen Biologie zur Synthese neuer Verbindungen mit potenzieller biologischer Aktivität eingesetzt . Sie werden bei der Entwicklung neuer Medikamente und bei der Untersuchung biologischer Systeme eingesetzt .
Fluoreszenzmikroskopie
In der Fluoreszenzmikroskopie werden 1,2,3-Triazole als fluoreszierende Sonden verwendet . Sie können verwendet werden, um biologische Strukturen und Prozesse zu visualisieren, was zum Verständnis biologischer Systeme beiträgt .
Materialwissenschaften
In den Materialwissenschaften werden 1,2,3-Triazole bei der Herstellung neuer Materialien eingesetzt . Ihre chemische Stabilität und ihr starkes Dipolmoment machen sie ideal für die Herstellung von Materialien mit spezifischen Eigenschaften .
Wirkmechanismus
Target of Action
The primary target of 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Biochemical Pathways
The inhibition of CDK2 by 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol affects the cell cycle progression pathway. This disruption leads to the arrest of cell division and potentially induces apoptosis within cells .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
The result of the action of 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol is the significant inhibition of cell proliferation. The compound showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively .
Biochemische Analyse
Biochemical Properties
3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with several enzymes, including kinases and oxidoreductases, through its thiol group, which can form covalent bonds with cysteine residues in the active sites of these enzymes . Additionally, the benzyl group enhances its binding affinity to hydrophobic pockets within proteins, facilitating stronger interactions.
In biochemical assays, 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol has demonstrated inhibitory effects on enzymes such as NADPH oxidase, which plays a role in reactive oxygen species (ROS) production . By inhibiting this enzyme, the compound can modulate oxidative stress levels within cells, potentially offering therapeutic benefits in conditions characterized by excessive ROS production.
Cellular Effects
The effects of 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the proliferation of cancer cells by inducing apoptosis through the mitochondrial pathway . This involves the activation of caspases and the upregulation of pro-apoptotic proteins such as Bax and Bak, while downregulating anti-apoptotic proteins like Bcl-2 .
Furthermore, 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol has been shown to affect cell signaling pathways such as the MAPK/ERK pathway, leading to alterations in gene expression and cellular responses to external stimuli . These effects highlight the compound’s potential as a therapeutic agent in cancer treatment and other diseases involving dysregulated cell signaling.
Molecular Mechanism
At the molecular level, 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol exerts its effects through several mechanisms. One key mechanism involves the inhibition of enzyme activity by covalently modifying cysteine residues in the active sites of target enzymes . This covalent modification can lead to irreversible inhibition, making the compound a potent inhibitor of enzymes such as NADPH oxidase .
Additionally, the compound can bind to DNA and RNA, interfering with nucleic acid synthesis and function . This binding can result in the inhibition of transcription and translation processes, further contributing to its antiproliferative effects on cancer cells.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol in laboratory settings have been investigated to understand its temporal effects. Studies have shown that the compound is relatively stable under physiological conditions, with minimal degradation over time . Exposure to oxidative environments can lead to the oxidation of the thiol group, resulting in the formation of disulfide bonds and potential loss of activity .
Long-term studies in in vitro and in vivo settings have demonstrated that 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol can maintain its inhibitory effects on target enzymes and cellular processes over extended periods . These findings suggest that the compound has potential for sustained therapeutic applications.
Dosage Effects in Animal Models
The effects of 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol at different dosages have been evaluated in animal models to determine its therapeutic window and potential toxicity. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased inhibition of target enzymes and more pronounced cellular effects . At very high doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed .
Threshold effects have also been identified, where a minimum effective dose is required to achieve significant therapeutic outcomes without causing adverse effects . These findings highlight the importance of optimizing dosage regimens for safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels within cells.
Eigenschaften
IUPAC Name |
3-benzyl-4H-triazolo[4,5-d]pyrimidine-7-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5S/c17-11-9-10(12-7-13-11)16(15-14-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHITBZOVLIDON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=S)N=CN3)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(4-Bromo-3-methylphenyl)methyl]azetidine](/img/structure/B1449442.png)

amine](/img/structure/B1449445.png)







![(2S)-2,6-diamino-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]hexanamide;dihydrochloride](/img/structure/B1449459.png)
